Acrylic acid

Descripción general

Descripción

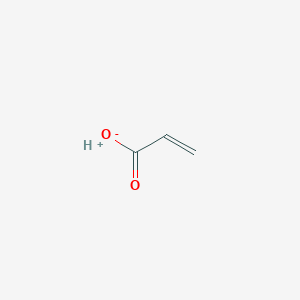

Acrylic acid (propenoic acid, CH₂=CHCOOH) is the simplest α,β-unsaturated carboxylic acid, characterized by a vinyl group directly bonded to a carbonyl group. This structure imparts dual reactivity: it undergoes typical carboxylic acid reactions and participates in addition reactions via its conjugated double bond . Industrially, this compound is pivotal in manufacturing superabsorbent polymers (SAPs), adhesives, coatings, and textiles, with global production exceeding 1 million tons annually . Its derivatives, such as esters and salts, are equally significant, enabling applications in pharmaceuticals, flocculants, and pH-sensitive hydrogels .

Métodos De Preparación

Propylene Oxidation: The Dominant Industrial Route

The two-stage oxidation of propylene remains the most commercially viable method for acrylic acid production, accounting for over 80% of global output .

First-Stage Oxidation to Acrolein

Propylene (C₃H₆), air, and steam are fed into a fixed-bed reactor containing a bismuth-molybdate catalyst at 320–360°C . The exothermic reaction proceeds as:

Key parameters:

Second-Stage Oxidation to this compound

Acrolein undergoes further oxidation in a separate reactor with a mixed metal oxide catalyst (e.g., Mo-V-W-Cu oxides) at 250–300°C :

Process characteristics:

-

Acrolein conversion : 98–100%

-

Byproducts : Acetic acid (3–5%), CO₂ (2–4%)

Table 1 : Typical product composition from two-stage propylene oxidation

| Component | Flow Rate (kmol/hr) | Yield (%) |

|---|---|---|

| This compound | 105.9 | 97.5 |

| Acetic acid | 12.68 | 2.3 |

| CO₂ | 12.68 | 2.3 |

| Unreacted O₂ | 37.0 | — |

Acetylene-Based Carbonylation

Historically significant but now limited to niche applications, this method employs acetylene, carbon monoxide, and water under high-pressure conditions :

Process Details

-

Catalyst : Nickel bromide (NiBr₂) in tetrahydrofuran

-

Yield : 85–90% this compound

-

Challenges : High acetylene costs, catalyst deactivation

Ethylene Cyanohydrin Hydrolysis

This obsolete route involved:

Limitations :

-

Corrosive intermediates

-

70–75% overall yield

-

Displaced by propylene route post-1970s

Renewable Feedstock Approaches

Lactide Conversion in Ionic Liquids

A continuous liquid-phase process using biogenic lactide demonstrates sustainability potential :

-

Catalyst : 2-Bromopropionic acid in tetrabutylphosphonium bromide

-

Conditions : 200°C, 10 L scale

-

Performance :

-

72% this compound yield

-

Space-time-yield: 50 g/(h·L)

-

Continuous operation: 6+ hours

-

Glyceric Acid Decarboxylation

Pd-catalyzed conversion of biomass-derived glyceric acid offers a fossil-free pathway :

-

Hydrodeoxygenation:

-

Alkaline hydrolysis:

Catalytic Innovations in Acrolein Oxidation

Recent advances focus on optimizing the second oxidation stage using novel catalysts:

Selenium-Microgel Catalysts

Table 2 : Temperature effect on selenium-catalyzed reactions

| Temperature (°C) | Methyl Acrylate Yield (%) | This compound Yield (%) |

|---|---|---|

| 20 | 38.3 | 0 |

| 30 | 45.1 | 0 |

| 40 | 51.2 | 12.4 |

| 50 | 54.8 | 18.9 |

Análisis De Reacciones Químicas

2.1. Production Reactions

Acrylic acid is primarily produced through the vapor-phase oxidation of propylene. The main reactions involved in this process include:

-

Conversion of Propylene to Acrolein :

-

Conversion of Acrolein to this compound :

These reactions are typically catalyzed and occur in two reactors in series, allowing for efficient conversion of propylene to this compound with acetic acid as a by-product through competing reactions.

2.2. Competing Reactions

In addition to the desired production of this compound, other reactions can occur:

-

Formation of Acetic Acid :

-

Complete Oxidation :

These competing reactions highlight the importance of optimizing reaction conditions to favor this compound production over by-products.

Polymerization Reactions

This compound readily undergoes polymerization due to its double bond, leading to the formation of polythis compound, which has applications in superabsorbent materials and coatings.

3.1. Radical Polymerization

The radical polymerization process can be initiated using various initiators such as azobisisobutyronitrile (AIBN). The general mechanism involves:

-

Formation of radicals from the initiator.

-

Addition of radicals to this compound monomers.

-

Chain propagation until termination occurs.

The reaction can be summarized as follows:

3.2. Kinetic Studies

Kinetic studies have shown that the rate of polymerization is influenced by factors such as concentration, temperature, and solvent type. For instance, studies indicate that polymerization in isopropanol at varying concentrations of AIBN leads to different enthalpies of reaction, highlighting the complexity of these processes .

Photochemical Reactions

This compound also undergoes photochemical reactions when exposed to UV light, which can lead to various products depending on the reaction conditions.

4.1. Mechanisms and Products

Research has explored the photochemistry of this compound using molecular dynamics simulations, revealing multiple reaction pathways and product yields that align with experimental data . Key findings include:

-

The formation of dimeric products.

-

Reaction pathways that differ significantly based on excitation energy levels and environmental conditions.

Aplicaciones Científicas De Investigación

Key Applications

-

Adhesives and Coatings

- Acrylic acid is integral in producing adhesives and coatings that exhibit excellent bonding strength and durability. These materials are used across industries such as construction, automotive, and packaging.

-

Superabsorbent Polymers (SAPs)

- The primary component in SAPs, this compound can absorb several times its weight in water. This property makes it essential for products like disposable diapers and sanitary napkins.

-

Textiles and Fibers

- Acrylic fibers produced from this compound are known for their softness and moisture-wicking properties. They are widely used in sportswear and home textiles.

-

Healthcare Products

- This compound is utilized in medical adhesives and dental cements due to its biocompatibility and strong bonding capabilities.

-

Water Treatment

- In water treatment processes, this compound is converted into polythis compound, which functions as a flocculant and scale inhibitor, benefiting industries like oil and gas, mining, and food processing.

Data Table: Applications of this compound

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Adhesives | Construction, automotive, packaging | Strong bonding strength |

| Coatings | Paints, protective coatings | Durability, weather resistance |

| Superabsorbent Polymers | Diapers, sanitary products | High absorption capacity |

| Textiles | Sportswear, home textiles | Softness, moisture-wicking |

| Healthcare | Medical adhesives, surgical tapes | Biocompatibility |

| Water Treatment | Flocculants, scale inhibitors | Effective in reducing contaminants |

Case Study 1: Superabsorbent Polymers in Hygiene Products

A study conducted by researchers at the University of Minnesota demonstrated the effectiveness of superabsorbent polymers derived from this compound in disposable diapers. The polymers were shown to absorb up to 30 times their weight in liquid while maintaining structural integrity under pressure. This application significantly improved product performance compared to traditional materials.

Case Study 2: Eco-Friendly Adhesives

Recent advancements have led to the development of eco-friendly adhesives using this compound derived from renewable sources such as corn. A new catalyst formulation has been reported to enhance yield while reducing costs associated with producing acrylics from biomass. This innovation not only lowers production costs but also promotes sustainability within the adhesive industry .

Case Study 3: Water Treatment Efficiency

In a comparative study on water treatment methods, polythis compound produced from this compound was found to be more effective than traditional flocculants in removing heavy metals from wastewater. The study highlighted that the use of this compound-based polymers could lead to significant improvements in water quality management practices .

Mecanismo De Acción

El ácido acrílico ejerce sus efectos principalmente a través de su capacidad para polimerizar y formar redes entrecruzadas. El doble enlace en el ácido acrílico le permite sufrir polimerización radical, formando largas cadenas de ácido poliacrílico . Esta polimerización se puede iniciar por calor, luz o iniciadores químicos . El grupo carboxilo en el ácido acrílico también le permite interactuar con varias moléculas biológicas, lo que lo hace útil en aplicaciones biomédicas .

Comparación Con Compuestos Similares

Methacrylic Acid (CH₂=C(CH₃)COOH)

Meththis compound differs by a methyl group substituent on the α-carbon. This structural variation increases hydrophobicity (log P = 0.93 vs. 0.29 for this compound) and steric hindrance, reducing polymerization rates but enhancing thermal stability in derived polymers . Both compounds exhibit similar X-ray diffraction patterns, though meththis compound shows a distinct hump at 24.1°2θ compared to this compound’s 22.6°2θ . Meththis compound’s higher rigidity makes it suitable for dental resins and optical lenses, whereas this compound’s flexibility favors SAPs and hydrogels .

Acrylamide (CH₂=CHCONH₂)

Acrylamide shares this compound’s vinyl group but replaces the carboxylic acid with an amide. This substitution reduces acidity (pKa ~25) and enhances nucleophilic reactivity, particularly in Maillard reactions during food processing . While both compounds inhibit microbial growth, acrylamide’s neurotoxicity limits its applications compared to this compound’s broader industrial use .

Acrylonitrile (CH₂=CHCN) and Ethyl Acrylate (CH₂=CHCOOCH₂CH₃)

Acrylonitrile’s nitrile group confers resistance to solvents and chemicals, making it ideal for synthetic fibers like acrylic textiles. Ethyl acrylate, an ester derivative, exhibits higher volatility (boiling point: 99°C) and lower water solubility than this compound, favoring emulsion polymers and coatings . Both compounds show reduced reactivity in allylic substitution reactions compared to this compound, requiring specialized catalysts like PdCl₂(PPh₃)₂ .

Combretastatin this compound Derivatives

Combretastatin derivatives, such as compound 13 (IC₅₀ = 0.120 µM), demonstrate antiproliferative activity in MCF-7 breast cancer cells. However, they are less potent than combretastatin A-4 (IC₅₀ = 8 nM). Substitution position is critical: β-position derivatives (e.g., compound 23) are inactive (IC₅₀ > 50 µM), highlighting the importance of α-substitution for bioactivity .

Alkyl Acrylic Acids: Ethacrylic and Propacrylic Acids

Increasing alkyl chain length enhances hydrophobicity (log P: eththis compound = 1.08; propthis compound = 1.59), reducing water solubility and altering applications. Propthis compound’s log P of 1.59 makes it suitable for hydrophobic coatings, while this compound’s hydrophilicity drives SAP production .

Key Research Findings

Antimicrobial Activity

This compound inhibits Gram-positive and Gram-negative bacteria at low concentrations (≤1 mM). Its sodium and calcium salts retain similar efficacy, and structural analogs (e.g., esters) show comparable activity, suggesting the α,β-unsaturated moiety is critical .

Catalytic Conversion

Na₂HPO₄-modified NaY zeolites achieve 58.4% this compound yield from lactic acid at 340°C, leveraging phosphate-lactate interactions for efficient dehydration .

Hydrogel Performance

Adjusting this compound-to-acrylamide molar ratios modulates hydrogel mechanical properties. A 15% this compound ratio optimizes tensile strength (1.2 MPa) and elasticity (300% strain) for biomedical applications .

Toxicity Profile

Meththis compound derivatives pose similar risks due to α,β-unsaturated reactivity .

Data Tables

Table 1: Antiproliferative Activity of Combretastatin Derivatives in MCF-7 Cells

| Compound | IC₅₀ (µM) |

|---|---|

| Combretastatin A-4 | 0.008 |

| This compound 13 | 0.120 |

| This compound 23 | >50 |

| Endoxifen (Control) | 0.029 |

Table 2: Log P Values of Alkyl Acrylic Acids

| Compound | Log P |

|---|---|

| This compound | 0.29 |

| Meththis compound | 0.93 |

| Eththis compound | 1.08 |

| Propthis compound | 1.59 |

Source:

Actividad Biológica

Acrylic acid (AA), a colorless liquid with the formula , is an alpha, beta-unsaturated monocarboxylic acid widely used in the production of polymers and as a chemical intermediate. Its biological activity has garnered attention due to its potential applications in pharmaceuticals, agriculture, and material science. This article explores the biological activities of this compound, including its antimicrobial properties, enzyme inhibition capabilities, and its role in polymeric systems.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, particularly when incorporated into polymeric systems. Research has demonstrated that poly(this compound) (PAA) and its copolymers can effectively kill bacteria and prevent biofilm formation. For instance, a study showed that diblock copolymers containing PAA displayed enhanced bactericidal effects against strains such as Staphylococcus aureus and Escherichia coli . The effectiveness of these copolymers increases with higher this compound content, highlighting the importance of molecular structure in antimicrobial efficacy.

Table 1: Antimicrobial Activity of Poly(this compound) Copolymers

| Sample Name | Composition | Antimicrobial Activity |

|---|---|---|

| PAA-1 | PAA + PS | Effective against S. aureus |

| PAA-2 | PAA + PMMA | Effective against E. coli |

| PAA-3 | PAA + PS + PMMA | Broad-spectrum activity |

Enzyme Inhibition

This compound derivatives have shown promising enzyme inhibition potential. A study investigated three new this compound derivatives isolated from Achillea millefolium, which were evaluated for their inhibition against urease and α-glucosidase enzymes. The most potent derivative exhibited an IC50 value of against urease, outperforming the standard inhibitor thiourea . This suggests that this compound derivatives could be developed into therapeutic agents targeting specific enzymatic pathways.

Table 2: Enzyme Inhibition Potency of this compound Derivatives

| Compound | Target Enzyme | IC50 Value (μM) | Comparison to Thiourea (IC50 = 21.5 μM) |

|---|---|---|---|

| Compound 1 | Urease | 16.87 ± 0.02 | Less potent |

| Compound 2 | Urease | 13.71 ± 0.07 | Less potent |

| Compound 3 | Urease | 10.46 ± 0.03 | More potent |

Polymeric Applications

The incorporation of this compound into polymeric materials enhances their functional properties, particularly in biomedical applications. For example, this compound is utilized in creating hydrophilic terpolymers that exhibit antibacterial properties . These materials can be used in wound dressings or coatings to prevent infection.

Moreover, research has shown that this compound-based polymers can be engineered to respond to environmental stimuli, making them suitable for drug delivery systems. The ability to control the release of therapeutic agents through pH or temperature changes can lead to more effective treatments with fewer side effects.

Case Studies

- Antibacterial Terpolymers : A study synthesized a series of terpolymers containing this compound, acrylamide, and acrylonitrile. The terpolymer with the highest acrylonitrile content exhibited significant antibacterial activity against Gram-negative bacteria . This study highlights the potential for developing new materials with tailored antibacterial properties.

- Biofilm Prevention : Another investigation focused on the use of PAA block copolymers to prevent biofilm formation on surfaces commonly associated with hospital-acquired infections. The results indicated that these copolymers could effectively inhibit bacterial adhesion and biofilm development .

Q & A

Basic Research Questions

Q. How can researchers safely handle acrylic acid in laboratory settings to minimize health risks?

this compound poses significant health hazards, including severe skin/eye irritation and respiratory distress. Key safety protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid hydrophilic contact lenses due to vapor absorption risks .

- Ventilation: Conduct experiments in fume hoods to limit inhalation exposure.

- Emergency Procedures: Immediate rinsing with water for 15+ minutes after skin/eye contact, followed by medical evaluation. SAMU (emergency medical teams) must be contacted for inhalation incidents due to delayed pulmonary edema risks .

- Storage: Label containers clearly with hazard warnings and store in cool, ventilated areas away from oxidizers .

Q. What methodological approaches are recommended for assessing the purity of this compound in experimental setups?

- Chromatography: Use HPLC or GC-MS to quantify this compound and detect impurities (e.g., residual monomers or stabilizers like 4-methoxyphenol) .

- Titration: Acid-base titration with NaOH can determine carboxylic acid content, though interference from stabilizers requires correction .

- Spectroscopy: FT-IR or NMR to confirm structural integrity and identify byproducts .

Q. What are the key considerations when synthesizing this compound derivatives for polymer applications?

- Monomer Selection: Use high-purity this compound (≥99.5%) to minimize side reactions. Stabilizers (e.g., MEHQ) must be removed via distillation or ion exchange for polymerization .

- Reaction Conditions: Control temperature (e.g., 60–80°C for free-radical polymerization) and initiator concentrations (e.g., persulfates or redox systems like Fe²⁺/H₂O₂) .

- Post-Synthesis Analysis: Measure grafting efficiency (%) and homopolymer content via solvent extraction (e.g., acetone for polythis compound removal) .

Advanced Research Questions

Q. How can experimental design methods optimize the graft polymerization of this compound onto biopolymers like starch?

- Factorial Design: Evaluate variables such as starch concentration (5–10%), temperature (40–80°C), and monomer-to-starch ratio (0.5–2.0 mol/mol) to maximize grafting efficiency. For cassava starch, optimal conditions include 40°C and 10% starch concentration, reducing homopolymer formation to <10% .

- Response Surface Methodology (RSM): Model interactions between parameters (e.g., initiator concentration and reaction time) to predict add-on (%) and monomer conversion .

Q. What strategies address contradictions in kinetic data during this compound polymerization studies?

- In-situ Monitoring: Use real-time techniques like Raman spectroscopy to track monomer consumption and identify side reactions (e.g., branching or crosslinking) .

- Statistical Reconciliation: Apply ANOVA to isolate confounding factors (e.g., temperature fluctuations or impurity effects) and validate reproducibility .

- Mechanistic Modeling: Develop kinetic models incorporating chain-transfer constants and termination rates to explain deviations from ideal behavior .

Q. How do environmental factors influence the degradation pathways of this compound-based materials in aqueous systems?

- Hydrolytic Stability: Assess pH-dependent ester hydrolysis in this compound copolymers. At neutral pH, ester groups hydrolyze slowly, while alkaline conditions accelerate degradation .

- Microbial Activity: Conduct biodegradation studies with Pseudomonas spp. to evaluate enzymatic cleavage of polymer backbones. FT-IR and GPC track molecular weight reduction .

Q. What advanced analytical techniques characterize the crosslinking efficiency in this compound copolymers?

- Swelling Ratio Analysis: Measure equilibrium swelling in solvents (e.g., water) to calculate crosslink density using the Flory-Rehner equation .

- Dynamic Mechanical Analysis (DMA): Evaluate viscoelastic properties (storage/loss modulus) to infer crosslink homogeneity .

- Small-Angle X-ray Scattering (SAXS): Detect nanoscale network inhomogeneities caused by uneven crosslinking .

Q. In biotechnational production of this compound, how do microbial strain selection and metabolic engineering impact yield?

- Strain Engineering: Escherichia coli strains expressing acrAB genes convert glucose to this compound via β-alanine pathway. Knockout of competing pathways (e.g., lactate dehydrogenase) increases yields to ~2.5 g/L .

- Fermentation Optimization: Use fed-batch reactors with controlled oxygen levels (DO >20%) to prevent metabolic flux diversion to acetate .

- Downstream Processing: Separate this compound from broth via ion-exchange chromatography or membrane filtration to achieve >95% purity .

Propiedades

IUPAC Name |

prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXOWILDQLNWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25568-87-0, 25584-52-5, 9003-01-4, Array, 9003-01-4 (Parent) | |

| Record name | 2-Propenoic acid, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25568-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25584-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(acrylic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, homopolymer, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025987557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0039229 | |

| Record name | Acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0039229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid or solid (below 55 degrees F) with a distinctive, acrid odor; Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor. [Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes.] | |

| Record name | Acrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/67 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

142 °C, BP: 122.0 °C at 400 mm Hg; 103.3 °C at 200 mm Hg; 86.1 °C at 100 mm Hg; 66.2 °C at 40 mm Hg; 39.0 °C at 10 mm Hg; 27.3 °C at 5 mm Hg, 141.20 °C. @ 760.00 mm Hg, 141 °C, 286 °F | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

50 °C, 54 °C (open cup), 122 °F (50 °C) (open cup), 48-55 °C c.c., 121 °F | |

| Record name | Acrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/67 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible with alcohol, and ether, Miscible with ethanol, ethyl ether; soluble in acetone, benzene, carbon tetrachloride, Miscible with chloroform, Miscible with water /1X10+6 mg/L/ at 25 °C, 1000 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0511 g/cu cm at 20 °C, Liquid heat capacity: 0.460 BTU/lb-F at 106 °F; Saturated vapor density: 0.00106 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.257 BTU/lb-F at 75 °F, Bulk density: 8.6 lb/gal at 20 °C, Relative density (water = 1): 1.05, 1.05 | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.5 (Air = 1), Relative vapor density (air = 1): 2.5 | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.97 [mmHg], 3.97 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 413, 3 mmHg | |

| Record name | Acrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/67 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

... Typical commercial glacial acrylic acid contains 98.0% by wt acrylic acid, max of 0.5% by wt water and 0.045-0.055 mg/kg (ppm) of the inhibitor hydroquinone monomethyl ether., < 0.05% w/w water, < 0.05% w/w propionic acid, < 0.2% w/w acetic acid, < 0.5% w/w dimers of acrylic acid; (additives) < 0.02% hydroquinone monomethylether, Commercial acrylic acid also contains a small amount of polymerization inhibitors, usually hydroquinone monomethyl ether (methoxyphenol). This is a known skin sensitizer in guinea-pigs ... Other inhibitors used with acrylic acid have also been reported to have skin-sensitizing properties, namely phenothiazine ... and diphenyl-p-phenylenediamine ... However, it is unclear whether the small amount of one of these inhibitors present (0.02-0.1%) could contribute to the skin-sensitizing properties of commercial acrylic acid. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Acrid liquid, Liquid, Colorless liquid, Colorless liquid or solid (below 55 degrees F) | |

CAS No. |

59913-86-9, 79-10-7, 25987-55-7, 9003-01-4 | |

| Record name | Diacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59913-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, homopolymer, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025987557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ACRYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylic acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/acrylic-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0039229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J94PBK7X8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AS42C1D8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

13.56 °C, 13 °C, 14 °C, 55 °F | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.